molecular formula C10H24ClN5 B13451201 N1,N5-dibutylbiguanide hydrochloride CAS No. 101491-40-1

N1,N5-dibutylbiguanide hydrochloride

Cat. No.: B13451201
CAS No.: 101491-40-1
M. Wt: 249.78 g/mol
InChI Key: WVVNGZUFWRJEMF-UHFFFAOYSA-N
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Description

N1,N5-Dibutylbiguanide hydrochloride is a biguanide derivative, a class of compounds characterized by the presence of two guanidine groups linked by a central carbon. Biguanides are widely studied for their antimicrobial, antiviral, and antidiabetic properties. Chlorhexidine DiHCl, a bisbiguanide with broad-spectrum antiseptic activity, shares functional similarities with this compound, particularly in its mechanism of action involving membrane disruption and nucleic acid binding .

Properties

CAS No.

101491-40-1

Molecular Formula

C10H24ClN5

Molecular Weight

249.78 g/mol

IUPAC Name

2-butyl-1-(N'-butylcarbamimidoyl)guanidine;hydrochloride

InChI

InChI=1S/C10H23N5.ClH/c1-3-5-7-13-9(11)15-10(12)14-8-6-4-2;/h3-8H2,1-2H3,(H5,11,12,13,14,15);1H

InChI Key

WVVNGZUFWRJEMF-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(N)NC(=NCCCC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-dibutylbiguanide hydrochloride typically involves the reaction of biguanide with butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The reaction can be represented as follows:

Biguanide+2ButylamineN1,N5-dibutylbiguanide+2Ammonia\text{Biguanide} + 2 \text{Butylamine} \rightarrow \text{N1,N5-dibutylbiguanide} + 2 \text{Ammonia} Biguanide+2Butylamine→N1,N5-dibutylbiguanide+2Ammonia

The resulting N1,N5-dibutylbiguanide is then treated with hydrochloric acid to form the hydrochloride salt, which is the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

N1,N5-dibutylbiguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N5-dibutylbiguanide oxide, while reduction can produce N1,N5-dibutylbiguanide derivatives with different alkyl groups.

Scientific Research Applications

N1,N5-dibutylbiguanide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.

    Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N5-dibutylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation leads to various downstream effects, including the inhibition of gluconeogenesis and the stimulation of glucose uptake in cells. These actions contribute to its potential therapeutic effects in metabolic disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structure Primary Applications Mechanism of Action
N1,N5-Dibutylbiguanide HCl Two butyl groups attached to biguanide core Antimicrobial, antiviral (hypothesized) Likely membrane disruption, nucleic acid binding (similar to chlorhexidine)
Chlorhexidine DiHCl Bisbiguanide with chlorophenyl groups Antiseptic, disinfectant Disrupts microbial membranes, denatures proteins
Metformin HCl Dimethylbiguanide Antidiabetic Activates AMPK, inhibits hepatic gluconeogenesis
Polyhexanide (PHMB) Polymeric biguanide Wound care, disinfectant Binds to microbial membranes, induces leakage

Key Research Findings

Antimicrobial Efficacy :

  • Chlorhexidine DiHCl exhibits potent activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Its efficacy is attributed to cationic charges interacting with microbial membranes .
  • N1,N5-Dibutylbiguanide hydrochloride, though less studied, is hypothesized to share this mechanism due to structural homology.

Toxicity and Safety: Chlorhexidine DiHCl has low systemic toxicity but can cause irritation at high concentrations. In contrast, polymeric biguanides like PHMB show reduced cytotoxicity compared to monomeric forms.

Spectrum of Activity: Chlorhexidine DiHCl is effective against Pseudomonas aeruginosa (a focus of ), which produces quinolones and phenazines as virulence factors. Biguanides like chlorhexidine may disrupt these pathways .

Limitations in Current Evidence

  • The provided evidence lacks direct studies on this compound, necessitating inferences from structural analogs.

Biological Activity

N1,N5-dibutylbiguanide hydrochloride, a biguanide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic compound characterized by the presence of two butyl groups attached to the nitrogen atoms of the biguanide structure. Its molecular formula is C10_{10}H20_{20}N4_4·HCl, and it exhibits properties typical of biguanides, including solubility in water and potential for interaction with biological macromolecules.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that biguanides can inhibit bacterial growth by disrupting cell membrane integrity and interfering with metabolic processes.
  • Antidiabetic Effects : Similar to other biguanides like metformin, this compound may enhance insulin sensitivity and reduce hepatic glucose production.
  • Antitumor Properties : Studies have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Overview

Biological Activity Mechanism References
AntimicrobialDisruption of cell membranes
AntidiabeticIncreased insulin sensitivity
AntitumorInduction of apoptosis

Antimicrobial Efficacy

A study published in Cancer Research highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent. The study emphasized its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile .

Antidiabetic Mechanisms

In a comparative analysis involving diabetic animal models, this compound was shown to lower blood glucose levels significantly. It acted by enhancing peripheral glucose uptake and suppressing hepatic gluconeogenesis. The findings were consistent with those observed in studies on metformin, reinforcing the potential utility of this compound in managing type 2 diabetes .

Antitumor Activity

Research conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways. The compound was found to activate caspases and promote cytochrome c release from mitochondria, leading to programmed cell death. These results position it as a candidate for further development in cancer therapeutics .

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